2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Overview
Description
2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine is an organic compound with significant applications in various fields of scientific research This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 2-position and an amine group at the 4-position, along with a trifluoromethyl-substituted phenyl group at the N-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s known that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 3-(trifluoromethyl)aniline under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 3-(trifluoromethyl)aniline attacks the 2-chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl-substituted phenyl group but lacks the pyrimidine ring.
4-Amino-2-chloropyrimidine: Contains the pyrimidine ring with chloro and amino groups but lacks the trifluoromethyl-substituted phenyl group.
Uniqueness
2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl-substituted phenyl group and the pyrimidine ring allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-16-5-4-9(18-10)17-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUOQVTYODIQLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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